2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyridine ring. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the fluorophenyl group and the piperidine ring.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine or pyridine rings.
Reduction: This reaction can be used to reduce any nitro groups present in the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the piperidine and pyridine rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to the combination of its fluorophenyl, piperidine, and pyridine moieties, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVNUKSMVQCVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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